(5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid
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Overview
Description
(5-Oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid is an organic compound with a complex fused ring structure. This compound contains elements of both pyridine and benzoxazepine in its core, presenting significant potential in various chemical and biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid typically involves multi-step organic synthesis starting from simpler aromatic compounds. Key steps might include condensation reactions, cyclization, and oxidation.
Example Route:
Condensation Reaction: : Combining substituted pyridine with a benzoxazine derivative.
Cyclization: : Facilitating the formation of the fused ring system under acidic or basic conditions.
Oxidation: : Applying oxidative agents to introduce the keto group at the desired position.
Final Modification: : Introducing the acetic acid side chain via a halogenation followed by nucleophilic substitution.
Industrial Production Methods
For industrial production, methods would likely be optimized for scale, involving continuous flow chemistry to improve yields and reduce reaction times. Catalysts and automated reactors might be employed to enhance the efficiency of these multi-step processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Converts alcohols or aldehydes to ketones.
Reduction: : May reduce ketone to alcohol using reducing agents like sodium borohydride.
Substitution: : Halogenation and subsequent substitution reactions to introduce functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, PCC (Pyridinium chlorochromate).
Reducing Agents: : Sodium borohydride, Lithium aluminium hydride.
Acids and Bases: : Hydrochloric acid, Sodium hydroxide.
Catalysts: : Palladium on carbon, Transition metal catalysts for cyclization.
Major Products
The primary products formed from these reactions are various derivatives of the original compound, with alterations on the ring structure or side chains, leading to modifications in its biological and chemical properties.
Scientific Research Applications
Chemistry
Catalysts: : Potential use in catalysis due to its unique electronic structure.
Ligands: : Serving as ligands in coordination chemistry for metal ion complexation.
Biology
Enzyme Inhibitors: : Studied for potential inhibitory effects on specific enzymes.
Drug Development: : Screening for pharmaceutical properties like anti-inflammatory or anticancer activities.
Medicine
Therapeutic Agents: : Investigated for therapeutic efficacy in treating various conditions.
Diagnostic Tools: : Potential use in diagnostic imaging or biomarker studies.
Industry
Material Science: : Exploration in the development of advanced materials with unique properties.
Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with specific enzymes or receptors in biological systems, influencing cellular pathways. Its activity could involve binding to active sites or altering protein conformations, disrupting normal function and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Other Compounds
(4-Oxopyrido[2,3-b][1,5]benzoxazepin-6(4H)-yl)acetic acid: : Similar structure but different positioning of the oxygen atom.
Pyridobenzoxazine derivatives: : Less complex ring systems but similar core features.
Highlighting Uniqueness
Distinct Structural Features: : The combination of pyridine and benzoxazepine in a fused ring system is unique, giving this compound distinctive chemical reactivity and biological activity.
Functional Versatility: : Diverse reactivity makes it suitable for a range of applications in synthetic and medicinal chemistry.
Similar Compounds
(4-Oxopyrido[2,3-b][1,5]benzoxazepin-6(4H)-yl)acetic acid
Pyridobenzoxazine derivatives
Benzoxazepine derivatives with varied substitutions
Properties
IUPAC Name |
2-(5-oxopyrido[2,3-b][1,5]benzoxazepin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-12(18)8-16-10-5-1-2-6-11(10)20-13-9(14(16)19)4-3-7-15-13/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJPHOMQNFFTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C3=C(O2)N=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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